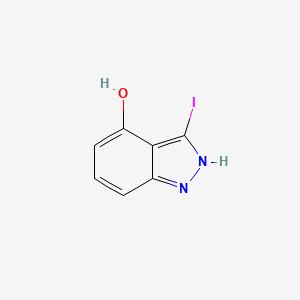

3-Iodo-1H-indazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2H-indazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKITIOOWGQKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313215 | |

| Record name | 1H-Indazol-4-ol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246307-74-3 | |

| Record name | 1H-Indazol-4-ol, 3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246307-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-4-ol, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Diazotization of a 4 Aminoindazole Precursor:the Sandmeyer Reaction Provides a Classical Route to Phenols from Anilines. This Pathway Would Involve the Synthesis of a 4 Amino 1h Indazole, Followed by Diazotization with a Nitrite Source E.g., Nano₂ in Strong Acid, and Subsequent Heating in Aqueous Acid to Hydrolyze the Diazonium Salt to the Corresponding Phenol. the Synthesis of the Requisite 4 Aminoindazole Precursor Would Be the Key Initial Step.

Cross-Coupling Reactions for Further Functionalization of the Indazole Core

The functionalization of the indazole core at the C-3 position through cross-coupling reactions is a pivotal strategy in the synthesis of complex molecules with potential biological activities. The presence of an iodine atom at this position in 3-Iodo-1H-indazol-4-ol provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the formation of C(sp²)–C(sp²) bonds. nih.gov This palladium-catalyzed reaction has been successfully applied to 3-iodoindazoles for the synthesis of 3-arylindazoles. nih.govmdpi.com The reaction involves the coupling of the 3-iodoindazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. youtube.commdpi.com

The choice of catalyst, base, and solvent system is crucial for the efficiency of the Suzuki-Miyaura coupling. Various palladium sources, such as PdCl₂(dppf)·CH₂Cl₂ and Pd₂(dba)₃, have been utilized. nih.gov The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Research has demonstrated the utility of this method for coupling variously substituted indazole halides with a range of aryl and heteroaryl boronic acids under mild conditions, often resulting in good to excellent yields. nih.gov For instance, the Suzuki-Miyaura cross-coupling of a 3-chloroindazole with 5-indole boronic acid has been reported to proceed efficiently. nih.gov The reaction conditions are generally tolerant of various functional groups, making it a versatile tool in medicinal chemistry. nih.gov The synthesis of 3-vinylindazoles from 3-iodoindazoles has also been achieved using a Suzuki-type coupling with pinacol vinyl boronate, particularly under microwave irradiation, without the need for N-protection. semanticscholar.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling of Haloindazoles

| Indazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | - | nih.gov |

| 3-Iodo-1H-indazole | Organoboronic acids | PdCl₂(dppf) | - | Imidazolium ionic liquids | - | - | mdpi.com |

| 7-Bromo-4-substituted-1H-indazoles | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | Moderate to Good | nih.gov |

| 3-Iodoindazoles | Pinacol vinyl boronate | - | - | - | Microwave | Moderate to Excellent | semanticscholar.org |

This table is for illustrative purposes and specific yields may vary based on the full scope of substrates and reaction conditions.

Other Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, have been instrumental in the functionalization of the 3-position of the indazole ring. researchgate.net

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has been successfully applied to 3-iodoindazoles to introduce alkynyl substituents. researchgate.netresearchgate.net The reaction is valued for its mild conditions and has been used in the synthesis of various biologically relevant molecules. wikipedia.org The protection of the N-1 position of the 3-iodo-1H-indazole can be crucial for achieving high yields in Sonogashira couplings. researchgate.net

The Heck reaction allows for the substitution of a vinyl or aryl group onto an alkene. The Heck cross-coupling of 3-iodoindazoles with methyl 2-(acetylamino)acrylate serves as a route to dehydro 2-azatryptophans and protected amino acid derivatives. researchgate.net This highlights the utility of the Heck reaction in synthesizing precursors for more complex molecular architectures.

Table 2: Overview of Sonogashira and Heck Reactions with 3-Iodoindazoles

| Reaction Type | Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira | Terminal Alkynes | Pd-C/CuI/PPh₃ | Synthesis of 3-alkynylindazoles | researchgate.net |

| Sonogashira | Terminal Alkynes | Transition metals (Pd, Cu) | C(sp²)-C(sp) bond formation | researchgate.net |

| Heck | Methyl 2-(acetylamino)acrylate | Palladium-based | Synthesis of dehydro 2-azatryptophans | researchgate.net |

This table provides a general overview. Specific catalysts and conditions can be found in the cited literature.

Ligand and Catalyst Development for Efficient Coupling Reactions

The efficiency and scope of palladium-catalyzed cross-coupling reactions are heavily dependent on the nature of the catalyst and the associated ligands. nih.gov Significant research has been dedicated to developing more active and stable catalytic systems for these transformations.

For Suzuki-Miyaura reactions, ferrocene-based divalent palladium complexes, such as 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (PdCl₂(dppf)), have demonstrated high catalytic activity for the C-3 functionalization of 3-iodo-1H-indazole. mdpi.com The use of imidazolium ionic liquids as solvents in these reactions has been shown to improve yields and facilitate catalyst recycling. mdpi.com Dialkylbiaryl phosphine ligands are also highly effective, enabling reactions with a broad range of substrates, including hindered combinations, often at room temperature and with low catalyst loadings. nih.gov

In the context of Sonogashira reactions, while traditional systems often employ a palladium catalyst with a copper(I) co-catalyst, copper-free variants have been developed to address issues like acetylene dimerization. organic-chemistry.org Ligands such as t-Bu₂(p-NMe₂C₆H₄)P have been found to be efficient for the Heck alkynylation (copper-free Sonogashira coupling) of various aryl halides. organic-chemistry.org The development of catalysts based on more abundant first-row transition metals like iron and cobalt is also an emerging area of interest for Sonogashira-type couplings. nih.govbeilstein-journals.org

N-Functionalization Strategies (N1 and N2 Positions) and their Regiocontrol

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be functionalized. The regioselective introduction of substituents at these positions is a critical aspect of indazole chemistry, as the position of the substituent can significantly influence the biological activity of the resulting molecule.

N-Protection and Deprotection Methodologies in Multi-step Synthesis

In the course of multi-step syntheses involving indazoles, the protection of the NH group is often necessary to prevent unwanted side reactions and to direct reactions to other positions of the molecule. organic-chemistry.org A variety of protecting groups have been developed for nitrogen heterocycles.

The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used for the regioselective protection of the N-2 position of indazoles. nih.gov This group can be introduced under specific conditions and subsequently removed by treatment with tetrabutylammonium fluoride (TBAF) in THF or aqueous HCl in ethanol. nih.gov Other commonly used nitrogen protecting groups include the tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, which are removable under acidic and basic conditions, respectively. wikipedia.org The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its selective removal. researchgate.net

Table 3: Common Nitrogen Protecting Groups for Indazoles and their Deprotection Conditions

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|

| 2-(trimethylsilyl)ethoxymethyl | SEM | TBAF in THF or aqueous HCl in EtOH | nih.gov |

| tert-Butyloxycarbonyl | Boc | Concentrated strong acid (e.g., HCl, CF₃COOH) | wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine in DMF) | wikipedia.org |

| Phenylsulfonyl | PhSO₂ | - | researchgate.net |

| Carbobenzyloxy | Cbz | Hydrogenolysis (H₂, Pd/C) | wikipedia.org |

This table summarizes common protecting groups and general deprotection methods.

Regioselective N-Alkylation and N-Arylation Approaches

The direct alkylation or arylation of the indazole NH often leads to a mixture of N1 and N2 isomers. beilstein-journals.org Achieving regioselectivity is a significant challenge, and the outcome is influenced by a combination of steric and electronic factors of the indazole substrate, the nature of the alkylating or arylating agent, and the reaction conditions (base, solvent, temperature). beilstein-journals.orgnih.gov

For N-alkylation , studies have shown that the choice of base and solvent can dramatically affect the N1/N2 ratio. nih.govd-nb.info For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for certain 3-substituted indazoles. beilstein-journals.orgd-nb.info Conversely, conditions such as Mitsunobu reactions can show a preference for the N2 position. beilstein-journals.orgnih.gov The steric bulk of substituents at the C-3 position can also play a significant role, with larger groups tending to direct alkylation to the N1 position. beilstein-journals.org In some cases, chelation control, where a cation coordinates between the N2-nitrogen and a substituent at the C-3 or C-7 position, can drive high N1-selectivity. nih.gov

N-arylation strategies often employ metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides can lead to N-arylated indazole precursors. organic-chemistry.org Palladium-catalyzed reactions are also utilized for the synthesis of N-arylindazoles. organic-chemistry.org The regioselectivity in these reactions can be influenced by the catalyst system and the specific reaction partners.

Table 4: Factors Influencing Regioselectivity in Indazole N-Alkylation

| Factor | Influence on Regioselectivity | Example Conditions Favoring N1 | Example Conditions Favoring N2 | Reference |

|---|---|---|---|---|

| Base/Solvent | Can significantly alter the N1/N2 ratio. | NaH in THF; Cs₂CO₃ in DMF | Mitsunobu conditions | beilstein-journals.orgd-nb.info |

| C-3 Substituent | Steric bulk can favor N1 alkylation. | t-Bu group at C-3 | - | beilstein-journals.orgnih.gov |

| C-7 Substituent | Electron-withdrawing groups can favor N2. | - | NO₂ or CO₂Me at C-7 | d-nb.info |

| Chelation | Cation coordination can direct to N1. | Cs⁺ with a C-3 or C-7 ester | - | nih.gov |

| Alkylating Agent | The nature of the electrophile can play a role. | Primary alkyl halides | - | d-nb.info |

This table highlights key factors and trends observed in the regioselective N-alkylation of indazoles.

Microwave-Assisted Synthesis and Green Chemistry Principles in Indazole Preparation

The synthesis of indazole derivatives, including this compound, is increasingly benefiting from the adoption of modern synthetic techniques that align with the principles of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.comnih.gov This efficiency is a cornerstone of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.govmdpi.com

Microwave irradiation facilitates efficient and rapid heating of the reaction mixture, which can significantly enhance reaction rates. wjarr.com In the context of heterocyclic synthesis, this has been shown to be invaluable. nih.govmdpi.com For instance, palladium-catalyzed intramolecular oxidative coupling reactions to form indole rings, a related heterocyclic structure, have been optimized using microwave irradiation, resulting in excellent yields. mdpi.com Such methodologies are translatable to the synthesis of the indazole core. The key advantages of microwave-assisted synthesis in this context include:

Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes. nih.govwjarr.com

Improved Yields: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher product yields. nih.govwjarr.com

Energy Efficiency: By heating the reaction vessel directly, microwave synthesis is often more energy-efficient than traditional oil baths or heating mantles. nih.gov

Green chemistry principles extend beyond just energy efficiency. The choice of solvents and catalysts is also critical. nih.govmdpi.com Research efforts are focused on replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a key area of investigation. These principles are being applied to the synthesis of various nitrogen-containing heterocycles, aiming for more sustainable synthetic routes. mdpi.com The overarching goal is to develop synthetic protocols that are not only efficient but also minimize their environmental impact. rsc.orgnih.gov

One-Pot Synthesis Strategies for Complex Indazole Architectures

One-pot synthesis and multicomponent reactions (MCRs) represent a highly efficient strategy for the construction of complex molecular architectures, including diverse indazole derivatives. rsc.orgrug.nl These approaches are characterized by high atom economy and pot economy, as multiple bond-forming events occur in a single reaction vessel without the need for isolating intermediates. rsc.org This streamlines the synthetic process, saving time, resources, and reducing waste.

A notable one-pot approach for synthesizing 1H-indazole-4,7-diols involves an iodine(III)-mediated [3+2] cycloaddition reaction in water. researchgate.netthieme-connect.de This method utilizes an oxidant like iodobenzene diacetate to facilitate the condensation of phenols with diazomethyl benzene (B151609) intermediates. researchgate.netthieme-connect.de The use of water as a solvent further enhances the green credentials of this synthetic route.

Multicomponent reactions are particularly powerful for generating libraries of structurally diverse compounds for drug discovery. rsc.orgrsc.org These reactions bring together three or more starting materials in a single step to create a complex product. rsc.org For example, cascade multicomponent reactions have been developed for the synthesis of pyrazoles and other related heterocycles from simple, unfunctionalized alkenes. nih.gov While not directly forming the indazole core in this specific example, the principles of cascade reactions—where a sequence of intramolecular reactions is triggered by a single event—are applicable to the design of novel one-pot syntheses for complex indazoles.

The strategic design of one-pot reactions can lead to the formation of intricate molecular frameworks. For instance, a one-pot procedure for novel 2,3-dihydro-1H-indazoles has been developed involving an Ullman-type copper(I)-mediated coupling followed by an intramolecular coupling to form the five-membered indazole nucleus. mdpi.com This demonstrates how sequential, yet compatible, reactions can be combined in a single pot to achieve complex transformations efficiently.

The table below summarizes various one-pot and multicomponent strategies that can be adapted for the synthesis of complex indazole architectures.

| Reaction Type | Key Reagents/Catalysts | Products | Reference |

| [3+2] Cycloaddition | Iodobenzene diacetate | 1H-Indazole-4,7-diols | researchgate.netthieme-connect.de |

| Cascade Multicomponent Synthesis | Diazonium salts, Sodium triflinate | Substituted Pyrazoles | nih.gov |

| Ullman-type Coupling/Intramolecular Cyclization | CuI, 1,10-phenanthroline, Cs2CO3 | 2,3-Dihydro-1H-indazoles | mdpi.com |

| Imidazole-catalyzed MCR | Imidazole | Functionalized 2-amino-4H-chromenes, Dienes, 2-amino Pyridines | rsc.org |

These advanced synthetic methodologies highlight the ongoing efforts to produce complex and medicinally relevant heterocyclic compounds like this compound and its derivatives in a more efficient and sustainable manner.

Computational and Theoretical Investigations of 3 Iodo 1h Indazol 4 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties for compounds such as 3-Iodo-1H-indazol-4-ol.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometrical optimization. For this compound, this involves calculating the potential energy of the molecule as a function of its atomic coordinates to find the lowest energy arrangement, or ground state. DFT methods, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G**), are used to perform this optimization. The resulting geometry provides key data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is performed to explore the different spatial arrangements (conformers) of the molecule, particularly by rotating single bonds. For this compound, the orientation of the hydroxyl (-OH) group is a key variable. By systematically rotating the H-O-C bond and calculating the energy at each step, a potential energy surface can be generated to identify the most stable conformer and the energy barriers between different conformations.

Once the optimized geometry is found, vibrational frequency calculations are carried out. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-H bond, the bending of the O-H group, or the vibrations of the indazole ring. This theoretical spectrum can be compared with experimental data to confirm the structure and assign spectral bands to specific molecular motions.

Interactive Table: Theoretical DFT Parameters for this compound

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides precise bond lengths (e.g., C-I, O-H, N-H) and angles, forming the basis for all other calculations. |

| Conformational Energy | The relative energy of different spatial isomers. | Determines the most probable orientation of the hydroxyl group relative to the indazole ring system. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Predicts the IR and Raman spectra, allowing for the identification of functional groups like -OH and N-H. |

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity and stability. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO. It is expected that the HOMO would be localized over the electron-rich indazole ring and the hydroxyl group, while the LUMO might be distributed across the bicyclic system, influenced by the electron-withdrawing iodine atom. This analysis helps in understanding the molecule's role in charge-transfer interactions.

Interactive Table: Frontier Orbital Properties

| Property | Definition | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor in chemical reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | A key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution. For this compound, an MESP analysis would reveal:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. Such regions are expected around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group due to their lone pairs of electrons.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group and the hydrogen on the pyrazole nitrogen (N-H) would exhibit a strong positive potential, indicating their role as hydrogen bond donors.

Halogen Bonding Site: The iodine atom at the 3-position can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor.

This analysis is invaluable for predicting how the molecule will interact with other molecules, including biological macromolecules like proteins.

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

In a molecular docking study, this compound would be treated as a flexible ligand, and its potential binding modes within the active site of a target protein would be explored. Indazole derivatives have been investigated as inhibitors for various protein kinases, and a similar approach could be applied here. nih.gov

The process generates multiple possible binding poses, which are then scored based on a function that estimates the binding affinity. This score, often expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG). A lower (more negative) score indicates a more favorable and stable interaction between the ligand and the protein. These predicted affinities allow for the ranking of different compounds and the identification of promising candidates for further study.

Beyond predicting binding affinity, docking analysis provides detailed insight into the specific non-covalent interactions that stabilize the protein-ligand complex. For this compound, the key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH-) groups are potent hydrogen bond donors and acceptors. They would be expected to form hydrogen bonds with polar amino acid residues such as aspartate, glutamate, serine, or threonine in a protein's active site.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur found in residues like methionine or backbone carbonyls.

Pi-Stacking and Pi-Cation Interactions: The aromatic indazole ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring can form favorable hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Identifying these key interactions is crucial for structure-activity relationship (SAR) studies, guiding the chemical modification of the molecule to enhance its potency and selectivity for a specific biological target.

Interactive Table: Potential Intermolecular Interactions in Docking Studies

| Interaction Type | Moiety in this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Hydroxyl (-OH), Pyrazole N-H | Aspartate, Glutamate, Serine, Main-chain Carbonyls |

| Hydrogen Bond Acceptor | Hydroxyl Oxygen, Pyrazole Nitrogens | Serine, Threonine, Lysine, Arginine, Histidine |

| Halogen Bond Donor | Iodine Atom (-I) | Methionine, Cysteine, Main-chain Carbonyl Oxygen |

| Pi-Pi Stacking | Indazole Ring System | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic | Benzene portion of Indazole | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For indazole derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed to predict their therapeutic potential and to guide the synthesis of more potent analogues.

The development of QSAR models for indazole derivatives has been instrumental in identifying key structural features required for their biological activity. Three-dimensional QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful.

For instance, 3D-QSAR studies have been performed on various series of indazole derivatives to understand their inhibitory potency against different biological targets. researchgate.net In a typical study, a dataset of molecules with known activities is aligned based on a common scaffold. The bioactive conformation of the most potent molecule, often determined through molecular docking studies, is used as a template for aligning the other compounds. acs.org

Field-based and Gaussian-based 3D-QSAR models are then generated. researchgate.net These models are validated using statistical methods like partial least squares (PLS) analysis. A robust QSAR model is characterized by a high cross-validated correlation coefficient (q²) and a conventional correlation coefficient (r²). The predictive power of the model is further assessed using an external test set of molecules, which should yield a high predictive correlation coefficient. acs.orgcore.ac.uk

Table 1: Statistical Parameters for a Representative 3D-QSAR Model of Indazole Derivatives

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.603 | Indicates the internal predictive ability of the model. |

| r² (conventional) | 0.983 | Represents the goodness of fit of the model to the training set data. |

| Predictive r² (test set) | 0.921 | Measures the model's ability to predict the activity of an external set of compounds. |

Data sourced from a study on N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors. acs.org

A significant outcome of 3D-QSAR studies is the generation of contour maps, which visualize the regions around the molecule where certain properties are favorable or unfavorable for biological activity. These maps provide a structural framework for designing new, more potent inhibitors. researchgate.net

Steric Contour Maps : These maps indicate where bulky or less bulky substituents are preferred. Green contours typically represent regions where steric bulk is favorable for activity, while yellow contours indicate areas where steric hindrance is detrimental. core.ac.uk

Electrostatic Contour Maps : These maps highlight the importance of electrostatic interactions. Blue contours often signify regions where electropositive groups enhance activity, whereas red contours indicate where electronegative groups are preferred.

Hydrophobic Contour Maps : These maps can show regions where hydrophobic or hydrophilic properties are important for activity.

By analyzing these contour maps, medicinal chemists can deduce the key structural requirements for a given biological target. For example, the analysis might reveal that a bulky, electronegative group at a specific position on the indazole ring is crucial for high inhibitory activity. mdpi.com This information is invaluable for the rational design and optimization of lead compounds.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide detailed insights into the stability of a ligand-target complex and the dynamic behavior of the ligand within the binding site.

For indazole derivatives, MD simulations have been employed to validate the binding modes predicted by molecular docking and to assess the stability of the ligand-protein interactions. researchgate.net A simulation typically runs for several nanoseconds, during which the trajectory of the complex is recorded. Analysis of this trajectory can reveal important information about the conformational changes and the key interactions that stabilize the complex.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD) : This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value below a certain threshold (e.g., 2.5 Å) suggests that the complex is stable and has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF) : RMSF is calculated for individual residues or atoms and indicates their flexibility. High RMSF values in certain regions of the protein may suggest conformational changes upon ligand binding.

MD simulations have confirmed that indazole derivatives can form stable complexes with their target proteins, often through a network of hydrogen bonds and hydrophobic interactions. researchgate.net These studies provide a dynamic picture of the binding event that complements the static view offered by molecular docking.

Theoretical Studies on Tautomeric Equilibria and Aromaticity of the Indazole System

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the different possible positions of the proton on the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net The relative stability of these tautomers is of great importance as it can influence the molecule's chemical reactivity and its ability to interact with biological targets. nih.gov

Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have been extensively used to investigate the tautomeric equilibrium of the indazole system. researchgate.netresearchgate.net These studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govresearchgate.net

Table 2: Calculated Energy Difference between 1H- and 2H-Indazole Tautomers

| Computational Method | Energy Difference (kcal/mol) | More Stable Tautomer |

| MP2/6-31G | 3.6 | 1H-Indazole |

| B3LYP/6-31G | Varies with substituents | Generally 1H-Indazole |

The 1H-tautomer is more stable by 3.6 kcal/mol according to MP2/6-31G* calculations. rsc.org*

The greater stability of the 1H-tautomer is attributed to its higher degree of aromaticity. rsc.org The 1H-form has a benzenoid structure, which is more aromatic and thus more stable than the quinonoid structure of the 2H-form. researchgate.net This difference in stability can be influenced by the presence of substituents on the indazole ring and the nature of the solvent. researchgate.netmdpi.org While the 1H-tautomer is predominant in the gas phase and in most solutions, certain substitution patterns can shift the equilibrium towards the 2H-tautomer. researchgate.netresearchgate.net

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis and modification of indazole derivatives, theoretical studies provide valuable insights into reaction pathways, transition states, and the factors that control regioselectivity.

DFT calculations are a key tool for exploring reaction mechanisms. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows chemists to understand the feasibility of a reaction, predict the major products, and optimize reaction conditions.

For example, computational studies on the N-alkylation of indazoles have helped to rationalize the observed regioselectivity (i.e., whether the alkyl group attaches to the N1 or N2 position). These studies can model the deprotonation of the indazole N-H and the subsequent nucleophilic attack on the electrophile, taking into account the effects of the base, solvent, and any coordinating cations.

In the context of reactions involving structures similar to indazol-4-ol, such as pyrazol-4-ol, computational studies have been used to investigate reaction mechanisms like dehydration. rsc.org These theoretical explorations can reveal the activation barriers for different steps and identify the key intermediates, providing a clear and direct way to understand experimental observations and to guide further synthetic efforts. rsc.org

Exploration of Biological Activities and Mechanistic Insights in Vitro and Target Oriented Studies

Investigation of Enzyme and Receptor Modulatory Effects

Specific inhibitory concentration (IC50) values and detailed kinase inhibition profiles for 3-Iodo-1H-indazol-4-ol are not available in the reviewed literature. While numerous indazole derivatives have been synthesized and evaluated as potent inhibitors of various kinases, including Pim kinases nih.gov, TTK amazonaws.com, VEGFR-2, PDGFRβ nih.gov, and FGFRs nih.gov, the direct activity of this compound against these targets has not been specifically reported.

The scientific literature highlights that certain 4,6-substituted-1H-indazole derivatives show potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) nih.gov. However, studies specifically evaluating the inhibitory effect of this compound on IDO1 or cyclooxygenase-2 (COX-2) were not found in the search results.

Research has been conducted on novel indazole-based ligands that target dopamine (B1211576) and serotonin (B10506) receptors researchgate.net. These studies focus on complex derivatives designed to achieve specific receptor affinities and efficacies. However, receptor binding data and functional assay results for the specific compound this compound are not documented in the available literature.

Molecular Mechanistic Studies at the Cellular Level

There is no available research detailing the effects of this compound on specific molecular pathways or its ability to modulate signal transduction at the cellular level.

Information regarding the ability of this compound to interfere with protein-protein interactions or to act as an allosteric modulator is not present in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Analysis Derived from Mechanistic and Binding Studies

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. For the indazole class of compounds, SAR studies are pivotal in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

While specific SAR data for this compound is not available, research on analogous indazole structures highlights key positions on the indazole ring where modifications significantly impact biological effects. For instance, studies on various indazole derivatives have shown that substitutions at the C3, C4, C5, and N1 positions can drastically alter a compound's affinity for biological targets such as protein kinases or other enzymes.

Substitution at the 3-position: The nature of the substituent at the C3 position is often crucial for activity. In many indazole-based inhibitors, this position interacts with the hinge region of kinase active sites. The presence of an iodine atom, as in this compound, provides a vector for further chemical modification through cross-coupling reactions, allowing for the systematic exploration of SAR.

Substitution at the 4-position: The hydroxyl group (-OH) at the C4 position can act as a hydrogen bond donor or acceptor, potentially anchoring the molecule to a specific site within a biological target. The exploration of derivatives where this hydroxyl group is modified (e.g., converted to a methoxy (B1213986) group) would be a standard step in an SAR campaign to determine its role in binding.

N1-substitution: Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate properties like solubility, cell permeability, and target engagement.

A typical SAR study on a novel indazole scaffold would involve synthesizing a library of analogs with systematic variations at these key positions and evaluating their activity in relevant biological assays. The data generated would allow researchers to build a model of the pharmacophore—the essential features required for biological activity—guiding the design of more potent and selective molecules. For example, a series of 1H-indazole-3-amine derivatives were modified to explore their antitumor activity, revealing that specific substitutions were crucial for inhibiting cancer cell lines like K562. nih.gov

High-Throughput Screening of Libraries for Novel Biological Hits within the Indazole Class

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against a specific biological target or cellular pathway. chemdiv.com This process is designed to identify "hits"—compounds that exhibit a desired biological activity—from large and diverse chemical libraries. nih.govthermofisher.com

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov Consequently, compound libraries containing a wide variety of indazole derivatives are frequently used in HTS campaigns to discover novel therapeutic agents for a range of diseases, including cancer and inflammatory conditions. nih.gov

The process for identifying novel biological hits within the indazole class typically involves these steps:

Assay Development: A robust and automated biological assay is created. This could be a target-based assay (e.g., measuring the inhibition of a specific enzyme like a protein kinase) or a cell-based phenotypic assay (e.g., measuring the death of cancer cells).

Library Screening: A large library, often containing tens of thousands to millions of compounds, is screened using the assay. ku.edu These libraries would include diverse indazoles with different substitution patterns.

Hit Identification and Confirmation: Compounds that show activity above a certain threshold are identified as primary hits. These hits are then re-tested, often in dose-response experiments, to confirm their activity and rule out false positives.

Hit-to-Lead Optimization: Confirmed hits, such as a hypothetical hit like this compound, would serve as the starting point for medicinal chemistry efforts. This involves further analysis, including the SAR studies described in the previous section, to improve the compound's properties and develop it into a viable drug candidate or "lead."

For example, HTS has been successfully used to identify indazole-containing compounds as potent inhibitors of BCR-ABL kinase for chronic myeloid leukemia and as agents that can disperse bacterial biofilms. nih.govnih.gov These discoveries underscore the value of screening indazole-based libraries to uncover novel biological activities.

Emerging Applications and Future Research Directions

Role of 3-Iodo-1H-indazol-4-ol as a Building Block for Complex Chemical Architectures

This compound is a highly valuable intermediate in the synthesis of complex organic molecules. The iodine atom at the C3 position is the key to its utility, serving as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. chim.it This allows for the introduction of a wide range of substituents at this position, which is crucial for building molecular complexity and tuning the properties of the final compounds.

One of the most powerful methods for functionalizing the C3 position of 3-iodoindazoles is through palladium-catalyzed cross-coupling reactions. mdpi.com These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental tools in modern organic synthesis. google.commdpi.com For instance, the Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl groups, which are prevalent in many biologically active molecules. mdpi.com Similarly, the Sonogashira coupling allows for the installation of alkyne moieties, which can be further elaborated or used to construct extended conjugated systems. researchgate.net

The general scheme for these transformations involves the reaction of the 3-iodoindazole core with a suitable coupling partner in the presence of a palladium catalyst and a base. The 4-hydroxy group can influence the reactivity and may require protection depending on the reaction conditions. The N-H group of the indazole ring can also be protected to prevent side reactions and control regioselectivity. mdpi.com

The ability to perform these modifications allows chemists to systematically vary the substituents on the indazole core, creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. chim.it This is particularly relevant for the development of kinase inhibitors, where the indazole scaffold is a well-established pharmacophore. nih.gov

Table 1: Representative Cross-Coupling Reactions for C3-Functionalization of 3-Iodoindazoles

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (aryl/heteroaryl) |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Heck | Alkenes | Pd catalyst, Base | C-C (alkenyl) |

| Buchwald-Hartwig | Amines, amides | Pd catalyst, Ligand, Base | C-N |

| Stille | Organostannanes | Pd catalyst | C-C |

This table presents generalized information on cross-coupling reactions applicable to 3-iodoindazoles.

Applications in Probe Development for Biological System Analysis

The indazole nucleus is an attractive scaffold for the development of fluorescent probes for biological imaging and sensing. researchgate.net The photophysical properties of indazole derivatives can be finely tuned by modifying the substituents on the heterocyclic ring system. nih.gov this compound offers multiple points for such modifications, making it a promising starting material for the design of novel probes.

For example, the C3 position can be functionalized with fluorophores or recognition moieties through the cross-coupling reactions described previously. The 4-hydroxy group is also a key feature, as it can participate in excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and dual emission, which are desirable properties for fluorescent probes. nih.gov Additionally, the hydroxyl group can be derivatized to create probes that respond to specific analytes or enzymatic activities. nih.gov

Indazole-based fluorescent probes have been developed for the detection of metal ions and for imaging within cellular compartments like the mitochondria. researchgate.netnih.gov The design of such probes often involves incorporating a recognition unit that selectively binds to the target analyte, and a signaling unit (the indazole fluorophore) that undergoes a change in its fluorescence properties upon binding. The versatility of this compound allows for the integration of both of these components into a single molecule.

Exploration of Unconventional Reactivity and Novel Functionalization Pathways

Furthermore, the potential for the 4-hydroxy group to direct metallation at the C5 position could open up new avenues for regioselective functionalization. The exploration of such novel reactivity pathways will undoubtedly lead to the discovery of new molecular entities with interesting properties and applications.

Development of Advanced Catalytic Systems for Indazole Modification

The efficiency and selectivity of the reactions used to modify this compound are highly dependent on the catalyst system employed. sigmaaldrich.com Consequently, there is a continuous effort to develop more advanced and robust catalysts for indazole functionalization. This includes the design of new ligands for palladium that can improve the efficiency of cross-coupling reactions, especially with challenging substrates. sigmaaldrich.com

In addition to palladium, other transition metals such as copper, rhodium, and cobalt are being explored for the catalytic modification of indazoles. nih.govacs.org These metals can offer complementary reactivity and enable new types of transformations. For example, copper catalysis is often used in Sonogashira couplings and for certain C-N bond formations. mdpi.com Rhodium and cobalt catalysts have shown promise in C-H activation reactions. nih.gov

The use of immobilized catalysts and flow chemistry are also emerging trends in this area. mdpi.com Immobilized catalysts can be easily separated from the reaction mixture and recycled, which is advantageous for large-scale synthesis and green chemistry. Flow chemistry offers precise control over reaction parameters and can lead to improved yields and safety.

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Indazole-Based Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and the de novo design of indazole-based compounds is no exception. rsc.orgnih.gov These computational tools can be used to explore the vast chemical space around the indazole scaffold and to design new molecules with desired properties, such as high binding affinity for a specific biological target and favorable pharmacokinetic profiles. nih.gov

Generative models, a type of AI, can learn the underlying patterns in large datasets of known molecules and then generate novel molecular structures. rsc.org When trained on a dataset of known kinase inhibitors containing the indazole scaffold, these models can propose new indazole derivatives that are likely to be active. nih.gov This approach can significantly accelerate the early stages of drug discovery by prioritizing the synthesis of the most promising compounds. researchgate.net

Machine learning models can also be used to predict the properties of virtual compounds, such as their bioactivity, toxicity, and synthetic accessibility. nih.govprinceton.edu For example, a model could be trained to predict the inhibitory activity of indazole derivatives against a particular kinase. nih.gov This allows for the rapid in silico screening of large virtual libraries of compounds based on the this compound core, further streamlining the design-make-test-analyze cycle. The integration of AI and ML with automated synthesis platforms has the potential to create a closed-loop system for the rapid discovery and optimization of new indazole-based therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing iodine at the 3-position of 1H-indazol-4-ol, and how can reaction efficiency be optimized?

- Methodology : Electrophilic iodination using agents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) in polar aprotic solvents (e.g., DMF, DCM) is common. Metal-catalyzed approaches (e.g., CuI-mediated coupling, as in ) may also apply. Optimize by varying temperature (50–100°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Monitor progress via TLC (70:30 EtOAc:hexanes, Rf ~0.3–0.5) and purify using column chromatography or recrystallization .

Q. What crystallographic techniques and software are essential for determining the crystal structure of 3-Iodo-1H-indazol-4-ol?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL ( ) for small-molecule crystallography. Address twinning or disorder by iterative refinement cycles. Validate hydrogen bonding via PLATON or Mercury. Report CIF files with R1 < 5% and wR2 < 10% .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing iodinated indazole derivatives?

- Methodology :

- NMR : Use DMSO-d6 for solubility; analyze ¹H (δ 6.5–8.6 ppm for aromatic protons) and ¹³C (δ 100–160 ppm for heterocyclic carbons) spectra. Confirm iodine’s deshielding effects on adjacent protons .

- Mass Spectrometry : Employ HRMS (FAB or ESI) to verify [M+H]+ peaks (e.g., m/z ~290–340 for iodinated indazoles) .

- TLC/HPLC : Use 70:30 EtOAc:hexanes (Rf ~0.3–0.5) or reverse-phase HPLC with C18 columns .

Advanced Research Questions

Q. How can hydrogen bonding network inconsistencies in different polymorphs of this compound be systematically analyzed?

- Methodology : Apply graph set analysis ( ) to classify hydrogen bonds (e.g., D, S, R motifs). Compare polymorphs using Etter’s rules to identify dominant interactions (e.g., O–H···N vs. I···π contacts). Use Hirshfeld surface analysis to quantify interaction contributions. Resolve contradictions by correlating thermal stability (DSC/TGA) with packing efficiency .

Q. What experimental and computational approaches resolve discrepancies between predicted and observed NMR chemical shifts?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; calculate chemical shifts with GIAO method. Compare with experimental data to identify steric/electronic effects from iodine substitution.

- Validation : Cross-check with solid-state NMR if solution-phase data conflict, as crystal packing may influence shifts .

Q. How should researchers design mechanistic studies to evaluate the antioxidant potential of this compound derivatives?

- Methodology :

- In Vitro Assays : Use DPPH/ABTS radical scavenging (IC50 comparison) and FRAP assays. Correlate activity with substituent effects (e.g., iodine’s electronegativity vs. hydroxyl’s H-donating capacity) .

- Contradiction Analysis : If conflicting results arise (e.g., high activity in DPPH but low in FRAP), perform ROS-specific assays (e.g., superoxide dismutase mimicry) and DFT-based redox potential calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.